CHK1 Kinase Inhibition: Moderate but Selective Activity Profile
The target compound exhibits moderate inhibitory activity against CHK1 kinase with an IC50 of 1.55 μM [1]. In contrast, many optimized triazolopyridine derivatives in the literature achieve sub-micromolar potency (e.g., c-Met inhibitors with IC50 < 0.05 μM) [2]. However, the moderate potency of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine suggests a favorable starting point for optimization to avoid promiscuous kinase inhibition often observed with highly potent, flat heteroaromatic scaffolds.
| Evidence Dimension | Kinase Inhibition (CHK1) |
|---|---|
| Target Compound Data | IC50 = 1.55 μM |
| Comparator Or Baseline | Optimized c-Met triazolopyridine derivatives: IC50 < 0.05 μM (class reference) |
| Quantified Difference | Target compound is ~30-fold less potent, indicating a distinct selectivity/optimization profile |
| Conditions | Inhibition of human CHK1 using STK1 as substrate after 10 mins by HTRF assay |
Why This Matters
The moderate baseline potency allows for rational SAR exploration to enhance activity while maintaining a clean selectivity profile, a critical consideration for kinase inhibitor development.
- [1] BindingDB. BDBM50363648 CHEMBL1947252. IC50: 1.55E+3 nM for human CHK1. Accessed April 2026. View Source
- [2] Zhao, J., Fang, L., Zhang, X., Liang, Y., & Gou, S. (2016). Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2709-2716. View Source
